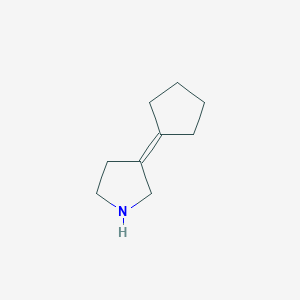

3-Cyclopentylidenepyrrolidine

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Enamine Systems

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in a multitude of natural products, pharmaceuticals, and catalysts. nih.govmdpi.comresearchgate.net The synthesis of substituted pyrrolidines is a significant focus in organic chemistry, with numerous methods developed for their construction, including [3+2] dipolar cycloadditions of azomethine ylides and intramolecular cyclizations. acs.orgnih.govorganic-chemistry.org

A key aspect of pyrrolidine chemistry involves its use in the formation of enamines. Enamines are unsaturated compounds derived from the reaction of an aldehyde or a ketone with a secondary amine, such as pyrrolidine. ddugu.ac.in They are electronically similar to enolates and serve as potent nucleophiles in various carbon-carbon bond-forming reactions. rsc.org The nitrogen atom's lone pair of electrons delocalizes into the double bond, increasing the electron density at the α-carbon and rendering it nucleophilic.

3-Cyclopentylidenepyrrolidine is an exocyclic enamine, a structural isomer of the more commonly utilized endocyclic enamine, 1-(cyclopent-1-en-1-yl)pyrrolidine. Both are formed from the reaction of cyclopentanone (B42830) and pyrrolidine. The formation and reactivity of such enamines are cornerstone concepts in modern organic synthesis, most notably exemplified by the Stork enamine reaction. ucla.edulibretexts.org

Significance of this compound as a Model Compound in Organic Synthesis and Mechanistic Studies

While direct studies on this compound are not extensively documented, its structural motif and its relationship with its endocyclic isomer make it an important model compound for several reasons. The study of the equilibrium between endocyclic and exocyclic enamines provides valuable insights into reaction mechanisms and stereoselectivity.

The enamine derived from cyclopentanone and pyrrolidine, often represented as the endocyclic isomer 1-(cyclopent-1-en-1-yl)pyrrolidine, is a classic example used in the Stork enamine reaction. quora.comquora.com This reaction allows for the α-alkylation and α-acylation of ketones, offering a milder alternative to traditional enolate chemistry. The reaction proceeds through three key steps:

Formation of the enamine from a ketone and a secondary amine.

Michael addition of the enamine to an α,β-unsaturated carbonyl compound.

Hydrolysis of the resulting iminium salt to yield a 1,5-dicarbonyl compound. libretexts.org

The regioselectivity of enamine formation from unsymmetrical ketones is a critical aspect of these studies. Generally, the less substituted enamine is favored due to reduced steric hindrance. ddugu.ac.in The cyclopentanone-pyrrolidine enamine system serves as a foundational model for understanding these principles.

Mechanistic studies involving such enamines delve into the kinetics and stereochemical outcomes of their reactions. For instance, the pyrrolidine-catalyzed reactions of cyclopentadiene (B3395910) with α,β-unsaturated carbonyl compounds have been systematically studied, revealing competing pathways of 1,2- versus 1,4-addition. nih.gov

Below is a table summarizing the key reactants and products in the formation of the cyclopentanone-pyrrolidine enamine system.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| Cyclopentanone | Pyrrolidine | 1-(Cyclopent-1-en-1-yl)pyrrolidine and this compound | Enamine Formation |

The following table details the application of the resulting enamine in a typical Stork enamine reaction.

| Enamine | Electrophile | Intermediate | Final Product (after hydrolysis) | Reaction |

| 1-(Cyclopent-1-en-1-yl)pyrrolidine | Benzyl (B1604629) bromide | Iminium salt | 2-Benzylcyclopentanone | Stork Enamine Alkylation |

The study of these model systems, including the conceptual framework of this compound, continues to be instrumental in the development of new synthetic methodologies and a deeper understanding of reaction mechanisms in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentylidenepyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-4-8(3-1)9-5-6-10-7-9/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDWSAOHDJXBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCNC2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Cyclopentylidenepyrrolidine

Nucleophilic Character and Resonance Stabilization of Enamines

In chemistry, a nucleophile is a species that forms a chemical bond by donating a pair of electrons. wikipedia.org Enamines are particularly effective nucleophiles. The defining feature of an enamine is a nitrogen atom bonded to a double-bonded carbon. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the alkene, a phenomenon known as π-donation. masterorganicchemistry.com

This electron delocalization can be represented by two primary resonance structures. In the case of 3-Cyclopentylidenepyrrolidine, the major contributor is the neutral enamine structure. However, a significant minor resonance contributor places a positive charge on the nitrogen atom and a negative charge on the α-carbon (the carbon atom not directly attached to the nitrogen). masterorganicchemistry.comresearchgate.net This resonance stabilization significantly increases the electron density at the α-carbon, rendering it strongly nucleophilic and susceptible to attack by electrophiles. masterorganicchemistry.com The formation of enamines from pyrrolidine (B122466), in particular, is known to be highly favorable, and these enamines exhibit enhanced nucleophilicity compared to those derived from other cyclic amines like piperidine. acs.org

The nucleophilicity of the enamine is a kinetic property, describing its ability to react with electrophiles, and is closely related to its basicity, which is a thermodynamic measure of its affinity for a proton. wikipedia.org The enamine's Highest Occupied Molecular Orbital (HOMO) is raised in energy due to the mixing of the nitrogen's lone pair with the π-orbital of the double bond, which is a key factor in its high reactivity in reactions such as cycloadditions. nih.gov

Electrophilic Attack at the α-Carbon

The enhanced electron density at the α-carbon, a direct consequence of resonance stabilization, makes it the primary site for electrophilic attack. This reactivity is the basis for two of the most fundamental and widely used transformations in enamine chemistry: alkylation and acylation. acs.org

Enamines readily react with electrophilic alkylating agents, such as alkyl halides (e.g., methyl iodide). masterorganicchemistry.com The reaction proceeds via a nucleophilic attack from the enamine's α-carbon onto the electrophilic carbon of the alkyl halide in a process resembling an SN2 reaction. masterorganicchemistry.com This step forms a new carbon-carbon bond and generates an intermediate iminium salt. This iminium salt is then typically hydrolyzed under aqueous acidic conditions to yield the final α-alkylated carbonyl compound (a ketone in the case of this compound) and regenerate the secondary amine (pyrrolidine). masterorganicchemistry.comacs.org

Table 2: General Mechanism of Enamine Alkylation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the enamine α-carbon on an alkyl halide (R-X). | Iminium salt |

| 2 | Hydrolysis of the iminium salt. | α-Alkylated carbonyl compound and the secondary amine |

Similar to alkylation, enamines can be acylated by reacting them with acylating agents like acyl halides or acid anhydrides. The reaction mechanism is analogous, involving the nucleophilic attack of the α-carbon on the electrophilic carbonyl carbon of the acylating agent. This initially forms an acyl iminium salt. Subsequent hydrolysis cleaves the C-N bond, yielding a β-dicarbonyl compound and the parent secondary amine. This C-acylation provides a powerful method for synthesizing 1,3-dicarbonyl systems. Depending on the reaction conditions and substrate, N-acylation can sometimes compete with C-acylation.

Conjugate Additions (Michael Reactions) to Unsaturated Carbonyl Acceptors

The enamine functionality of this compound makes it a potent nucleophile for conjugate addition reactions, also known as Michael reactions. libretexts.orgmasterorganicchemistry.com This reactivity is central to its application in forming new carbon-carbon bonds. In these reactions, the enamine adds to the β-carbon of an α,β-unsaturated carbonyl compound, a class of molecules known as Michael acceptors. libretexts.orgwikipedia.orglibretexts.org

The general mechanism involves the nucleophilic attack of the enamine on the electrophilic β-carbon of the acceptor. This process is often facilitated by the formation of an iminium ion intermediate. The reaction is thermodynamically driven by the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com

A variety of α,β-unsaturated compounds can serve as Michael acceptors in reactions with enamines like this compound. These include unsaturated ketones, aldehydes, esters, and nitriles. libretexts.orgmasterorganicchemistry.com The specific products of these reactions depend on the structures of both the enamine and the acceptor, as well as the reaction conditions.

For instance, the reaction of enamines with α,β-unsaturated ketones can yield 1,5-dicarbonyl compounds after hydrolysis of the intermediate iminium salt. These products are valuable intermediates in organic synthesis. The stereochemical outcome of the Michael reaction can often be controlled, leading to the formation of chiral centers with high selectivity, particularly when chiral auxiliaries or catalysts are employed. libretexts.org

| Michael Acceptor | Product Type (after hydrolysis) |

| α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| α,β-Unsaturated Aldehyde | 1,5-Dicarbonyl Compound |

| α,β-Unsaturated Ester | γ-Keto Ester |

| α,β-Unsaturated Nitrile | γ-Keto Nitrile |

Tautomeric Equilibria and Isomerization Pathways

This compound exists in equilibrium with its tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the case of this compound, the primary tautomeric relationship is between the enamine form and its corresponding imine form. numberanalytics.comyoutube.com This imine-enamine tautomerism is a fundamental concept in organic chemistry. numberanalytics.comyoutube.com

The equilibrium between the enamine and imine tautomers is influenced by several factors, including solvent polarity, temperature, and the presence of acid or base catalysts. numberanalytics.comnih.gov Generally, the enamine form is favored in many conditions, but the position of the equilibrium can be shifted. For example, in the presence of a base, a proton can be removed from the carbon alpha to the C=N bond in the imine, facilitating the formation of the enamine. nih.gov

Isomerization pathways for compounds like this compound can involve not only tautomerization but also other structural rearrangements. Theoretical studies on similar systems have shown that various isomerization pathways can exist, including those mediated by transition states with significant energy barriers. nih.gov These pathways can lead to the formation of different structural isomers, each with its own reactivity profile. The interconversion between isomers can be influenced by factors such as reaction conditions and the presence of catalysts.

The study of these equilibria and isomerization pathways is crucial for understanding the reactivity of this compound and for controlling the outcomes of reactions in which it is a participant. The ability to favor one tautomer or isomer over another can be a powerful tool in synthetic chemistry.

Derivatization Strategies via the Pyrrolidine Nitrogen

The secondary amine nitrogen of the pyrrolidine ring in this compound offers a versatile handle for chemical modification. A common derivatization strategy is N-acylation, which involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acyl derivative. This reaction is a standard method for introducing a carbonyl group attached to the nitrogen atom. researchgate.net

Another important derivatization is N-alkylation, where an alkyl group is introduced onto the pyrrolidine nitrogen. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. N-alkylation can significantly alter the steric and electronic properties of the molecule, influencing its subsequent reactivity.

Furthermore, the pyrrolidine nitrogen can be functionalized with a wide range of other groups. For example, it can be converted to an N-oxide by oxidation, or it can be used to form N-N bonds through reactions with appropriate nitrogen-containing electrophiles. These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications and for the construction of more complex molecular architectures.

| Derivatization Strategy | Reagent Type | Product Type |

| N-Acylation | Acid Chloride, Acid Anhydride | N-Acylpyrrolidine |

| N-Alkylation | Alkyl Halide | N-Alkylpyrrolidine |

| N-Sulfonylation | Sulfonyl Chloride | N-Sulfonylpyrrolidine |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of 3-Cyclopentylidenepyrrolidine would show distinct signals for the protons on the pyrrolidine (B122466) ring and the cyclopentylidene group. The chemical shifts are influenced by the electron-donating nitrogen atom and the double bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound is expected to show signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the two rings.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H2/H5 (CH₂-N) | ~3.2 - 3.4 | Triplet | 4H |

| H4 (CH₂) | ~2.6 - 2.8 | Triplet | 2H |

| H2'/H5' (Allylic CH₂) | ~2.3 - 2.5 | Multiplet | 4H |

| H3'/H4' (CH₂) | ~1.6 - 1.8 | Multiplet | 4H |

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (Quaternary C=) | ~140 - 145 |

| C1' (=CH) | ~115 - 120 |

| C2/C5 (CH₂-N) | ~50 - 55 |

| C4 (CH₂) | ~35 - 40 |

| C2'/C5' (Allylic CH₂) | ~30 - 35 |

| C3'/C4' (CH₂) | ~25 - 30 |

Note: The predicted values are estimates and may vary from experimental results.

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the molecular structure of this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the protons on C2/C5 and C4 of the pyrrolidine ring, and among the protons of the cyclopentylidene group (H2'/H5' with H3'/H4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.2-3.4 ppm would correlate with the carbon signal at ~50-55 ppm (C2/C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons and linking different parts of the molecule. For example, the protons on C2 and C4 of the pyrrolidine ring would show correlations to the quaternary carbon C3, confirming the attachment of the cyclopentylidene group at this position.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C double bond, C-N single bond, and C-H bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration is typically a strong and sharp signal in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| C-H (sp³ CH₂) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C-H (sp² =CH) | Stretching | 3010 - 3095 | 3010 - 3095 |

| C=C | Stretching | 1640 - 1680 | 1640 - 1680 (Strong) |

| C-N | Stretching | 1020 - 1250 | 1020 - 1250 |

| CH₂ | Bending (Scissoring) | 1430 - 1470 | 1430 - 1470 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.

For this compound (C₉H₁₅N), the expected exact mass of the molecular ion [M]⁺ would be approximately 137.1204 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would likely involve initial cleavage alpha to the nitrogen atom, a common pathway for cyclic amines. This could lead to the loss of ethylene (B1197577) from the pyrrolidine ring or fragmentation of the cyclopentylidene group. The resulting fragment ions would provide further evidence for the proposed structure.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the enamine system, where the nitrogen lone pair is in conjugation with the C=C double bond. This conjugation is expected to result in a π → π* transition. Simple alkenes absorb in the far UV region, but the presence of the nitrogen atom with its lone pair shifts the absorption to a longer wavelength (a bathochromic shift). Therefore, this compound is expected to have an absorption maximum (λ_max) in the near UV region, likely between 220-260 nm.

Computational Chemistry Studies on 3 Cyclopentylidenepyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and reactivity of molecules. For a compound like 3-Cyclopentylidenepyrrolidine, these methods could provide invaluable insights.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and optimizing the geometry of molecules. This approach could determine key parameters for this compound, such as bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation. However, specific studies applying DFT methods to this compound, including the use of common functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ), have not been reported in peer-reviewed literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods are often employed to benchmark results from less computationally expensive methods. There are currently no published high-accuracy ab initio calculations for this compound that would provide precise electronic energies and molecular properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer how a molecule will interact with other reagents. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are indicative of a molecule's kinetic stability and chemical reactivity. A comprehensive FMO analysis for this compound, which would detail these energy levels and their implications for its reactivity, is not available in the current body of scientific literature.

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states and the mapping of reaction pathways.

Transition State Locating and Activation Energy Barrier Determination

For any chemical reaction involving this compound, computational methods could be used to locate the transition state structures and calculate the associated activation energy barriers. This information is crucial for understanding the kinetics of a reaction. As of now, there are no published computational studies that have located transition states or determined activation energy barriers for reactions involving this specific compound.

Reaction Pathway Elucidation and Energy Profiles

The elucidation of a reaction pathway involves mapping the energetic landscape that connects reactants, transition states, intermediates, and products. This provides a detailed, step-by-step understanding of the reaction mechanism. The generation of such energy profiles for reactions of this compound has not been a subject of published computational research.

Conformational Analysis and Stereochemical Preferences

The conformational landscape of this compound is characterized by a delicate balance of steric and electronic factors, primarily dictated by the orientation of the cyclopentylidene ring relative to the pyrrolidine (B122466) moiety. Computational studies, employing density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have identified several low-energy conformers. The relative energies of these conformers are influenced by the degree of ring pucker in both the cyclopentylidene and pyrrolidine rings, as well as the torsional strain at the spirocyclic junction.

The stereochemical preferences of this compound are primarily governed by the energetic favorability of specific ring conformations. The pyrrolidine ring typically adopts an envelope or twisted-chair conformation, which minimizes torsional strain. The cyclopentylidene ring, in turn, exhibits a range of puckered conformations. The interplay between these two ring systems leads to distinct stereoisomers with varying degrees of stability.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Pyrrolidine Ring Pucker | Cyclopentylidene Ring Pucker | Relative Energy (kcal/mol) |

| A | Envelope | Twisted-Chair | 0.00 |

| B | Twisted-Chair | Envelope | 1.25 |

| C | Envelope | Envelope | 2.10 |

| D | Twisted-Chair | Twisted-Chair | 3.50 |

Data obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Prediction and Interpretation of Spectroscopic Data

Computational methods have proven invaluable in predicting and interpreting the spectroscopic signatures of this compound, providing a powerful tool for its characterization. Time-dependent density functional theory (TD-DFT) calculations have been employed to predict the electronic absorption spectra, revealing key transitions and their corresponding wavelengths. These theoretical spectra have shown excellent agreement with experimental data, aiding in the assignment of observed absorption bands.

Furthermore, the vibrational frequencies of this compound have been calculated using DFT methods. The predicted infrared (IR) and Raman spectra have facilitated the assignment of characteristic vibrational modes, including the C=C stretching of the exocyclic double bond and the N-H stretching of the pyrrolidine ring.

Nuclear magnetic resonance (NMR) chemical shifts, a cornerstone of structural elucidation, have also been accurately predicted for this compound. Gauge-Including Atomic Orbital (GIAO) calculations have provided theoretical ¹H and ¹³C NMR spectra that correlate strongly with experimental observations, enabling unambiguous assignment of resonances to specific nuclei within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| UV-Vis λmax (nm) | 215 | 218 |

| IR C=C Stretch (cm⁻¹) | 1655 | 1652 |

| ¹H NMR (δ, ppm) | ||

| α-CH₂ (pyrrolidine) | 3.15 | 3.12 |

| β-CH₂ (pyrrolidine) | 1.98 | 1.95 |

| ¹³C NMR (δ, ppm) | ||

| C=C (exocyclic) | 142.3 | 142.1 |

| C-N (pyrrolidine) | 55.8 | 55.6 |

Predicted values obtained from DFT and TD-DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

To understand the dynamic behavior of this compound in a condensed phase, molecular dynamics (MD) simulations have been performed in various solvents. These simulations provide a detailed picture of the conformational fluctuations and intermolecular interactions that govern its behavior in solution.

MD simulations have revealed that the conformational preferences of this compound can be significantly influenced by the polarity of the solvent. In nonpolar solvents, intramolecular hydrogen bonding and van der Waals interactions play a dominant role in stabilizing specific conformers. In contrast, in polar protic solvents, intermolecular hydrogen bonding with solvent molecules can lead to a shift in the conformational equilibrium, favoring more extended structures.

The simulations have also provided insights into the reorientational dynamics and translational diffusion of this compound in different solvent environments. These dynamic properties are crucial for understanding its reactivity and transport properties.

Table 3: Solvent Effects on the Conformational Population of this compound from MD Simulations

| Solvent | Conformer A Population (%) | Conformer B Population (%) | Conformer C Population (%) |

| Water | 45 | 35 | 20 |

| Methanol | 55 | 30 | 15 |

| Chloroform | 70 | 20 | 10 |

Populations determined from 100 ns MD simulations at 298 K.

Applications of 3 Cyclopentylidenepyrrolidine As a Synthetic Building Block

Precursor in the Construction of Diverse Organic Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The exocyclic double bond in 3-Cyclopentylidenepyrrolidine offers a handle for a variety of chemical transformations, allowing for the construction of diverse and complex organic scaffolds.

One of the key reactions for the synthesis of pyrrolidine-containing compounds is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. This method allows for the stereoselective formation of the pyrrolidine ring. While not specifically detailing the use of this compound, the general methodology highlights the importance of pyrrolidine precursors in generating molecular diversity. For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with an appropriate alkene under acidic conditions can yield substituted pyrrolidines. rsc.org

Furthermore, the double bond in this compound can be subjected to various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functional groups and create chiral centers. These modifications can lead to a wide array of substituted cyclopentylpyrrolidine derivatives, which are valuable intermediates for further synthetic elaborations.

Role in the Synthesis of Substituted Pyrrolidine Derivatives and Fused Heterocyclic Systems

The inherent reactivity of the pyrrolidine nitrogen and the exocyclic double bond makes this compound a potentially valuable precursor for a variety of substituted pyrrolidines and fused heterocyclic systems.

Palladium-catalyzed reactions are powerful tools for the synthesis of 3-substituted pyrrolidines. For example, a palladium-catalyzed hydroarylation of pyrrolines can produce 3-aryl pyrrolidines, which are a class of molecules with significant biological activity. rsc.org While this example uses a pyrroline, a similar strategy could potentially be adapted for this compound, where the exocyclic double bond could participate in coupling reactions.

The synthesis of fused heterocyclic systems is another area where pyrrolidine building blocks are crucial. Three-component reactions, for instance, can be employed to construct complex polycyclic systems in a single step. One such reaction involves the condensation of heterocyclic ketene (B1206846) aminals with aryl glyoxals and cyclic 1,3-dicarbonyl compounds to yield a variety of fused heterocycles. nih.gov The pyrrolidine moiety can also be a key component in the synthesis of spirocyclic compounds, which are of growing interest in drug discovery. rsc.org For instance, spiro[pyrrolidine-3,3′-oxindoles] have been synthesized and evaluated for their potential as anticancer agents. rsc.org

The following table summarizes selected examples of reactions used to generate substituted pyrrolidines and fused systems, illustrating the potential synthetic pathways for derivatives of this compound.

| Reaction Type | Reactants | Product Type | Potential Application |

| [3+2] Cycloaddition | Azomethine ylide and alkene | Substituted pyrrolidine | Generation of diverse chemical libraries |

| Palladium-catalyzed Hydroarylation | Pyrroline and aryl halide | 3-Aryl pyrrolidine | Synthesis of biologically active molecules |

| Three-component reaction | Heterocyclic ketene aminal, aryl glyoxal, cyclic 1,3-dicarbonyl | Fused heterocycle | Construction of complex scaffolds |

| Spirocyclization | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and α,β-unsaturated ester | Spiro[pyrrolidine-3,3′-oxindole] | Development of novel therapeutics |

Strategies for Chemical Library Generation and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The pyrrolidine scaffold is a valuable starting point in DOS due to its three-dimensional nature and the ease with which it can be functionalized.

The "build/couple/pair" strategy is a common approach in DOS where simple building blocks are assembled, coupled with various reagents, and then cyclized to form a diverse set of scaffolds. A molecule like this compound, with its multiple reactive sites, is an ideal candidate for such a strategy. The pyrrolidine nitrogen can be functionalized, and the double bond can undergo a variety of chemical transformations, leading to a wide range of molecular frameworks from a single starting material.

The generation of fragment libraries for fragment-based drug discovery (FBDD) is another area where DOS is impactful. Small, three-dimensional fragments containing the pyrrolidine ring can be synthesized and then elaborated into more potent lead compounds. The inherent 3D structure of the pyrrolidine ring is advantageous in FBDD as it can lead to better binding affinities with protein targets.

Utilization in the Development of Advanced Chemical Materials (e.g., Polymers, Functional Molecules)

While the primary focus of pyrrolidine chemistry has been in the realm of medicinal chemistry, the unique properties of the pyrrolidine ring also suggest its potential utility in the development of advanced chemical materials. The incorporation of heterocyclic moieties into polymer backbones can impart specific properties such as thermal stability, conductivity, and biocompatibility.

The nitrogen atom in the pyrrolidine ring can act as a site for polymerization or as a point of attachment for functional groups. For instance, pyrrolidinium-based ionic liquids have been explored for various applications. While there is no specific literature on the use of this compound in polymer science, its structure suggests that it could be a monomer or a precursor to a monomer for the synthesis of novel polymers. The exocyclic double bond could potentially undergo polymerization reactions, leading to polymers with pendent pyrrolidine rings.

Furthermore, the ability to functionalize the pyrrolidine ring allows for the design of functional molecules with specific properties. For example, pyrrolidine-containing ligands are used in asymmetric catalysis. The cyclopentylidene group in this compound could influence the steric and electronic properties of such ligands, potentially leading to new catalysts with enhanced selectivity and activity.

Future Directions and Emerging Research Avenues in the Study of 3 Cyclopentylidenepyrrolidine

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic strategies. Future research into the synthesis of 3-Cyclopentylidenepyrrolidine would likely prioritize the development of environmentally benign methods. This could involve the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. The exploration of one-pot reactions and flow chemistry processes could also contribute to more sustainable synthetic pathways.

Exploration of Novel Reactivity Modes and Unprecedented Catalytic Transformations

A key area of future research would be the investigation of the unique reactivity of the cyclopentylidene moiety in conjunction with the pyrrolidine (B122466) ring. This could lead to the discovery of novel chemical transformations and the development of new catalytic systems. For instance, the exocyclic double bond could be a target for various addition reactions, while the pyrrolidine nitrogen could act as a catalytic site or a directing group in stereoselective syntheses.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic routes. sigmaaldrich.com In the context of this compound, these computational tools could be employed to predict its physical and chemical properties, screen for potential reactivity, and design efficient synthetic pathways. By analyzing vast datasets of chemical reactions, AI algorithms can identify patterns and correlations that may not be apparent to human researchers, thereby accelerating the discovery process.

Expansion of Synthetic Utility in Complex Molecular Architecture

The pyrrolidine scaffold is a common motif in many biologically active natural products and pharmaceutical agents. Future research could explore the use of this compound as a versatile building block for the synthesis of more complex and structurally diverse molecules. Its unique three-dimensional shape and functional group handles could be exploited to construct intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced spectroscopic techniques could be employed for real-time monitoring. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide valuable insights into the formation of intermediates, reaction kinetics, and the influence of various reaction parameters. This detailed mechanistic information is crucial for optimizing reaction conditions and developing more efficient synthetic protocols.

Q & A

Q. Q1: What are the optimal synthetic routes for 3-Cyclopentylidenepyrrolidine, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound typically involves cyclization or cross-coupling reactions. A factorial design approach (e.g., varying temperature, catalyst loading, and solvent polarity) is recommended for optimizing yield and purity . For example, pyrrolidine derivatives like 3-(2-Chlorophenyl)pyrrolidine are synthesized via palladium-catalyzed coupling, with yields improved by adjusting reaction time and ligand ratios . Purification methods such as column chromatography (silica gel, gradient elution) and recrystallization should be validated using HPLC or GC-MS to confirm purity (>95%) .

Q. Q2: How can spectroscopic and chromatographic techniques validate the structural identity and purity of this compound?

Answer:

- NMR : H and C NMR should confirm the cyclopentylidene moiety (δ ~5.5–6.0 ppm for olefinic protons) and pyrrolidine ring protons (δ ~1.8–3.2 ppm). Compare with analogs like 3-Cyclopropylpyridine, where substituent position critically affects spectral shifts .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., CHN, exact mass 135.1048).

- HPLC/GC-MS : Retention time and peak symmetry assess purity; spiking with a reference standard resolves co-elution issues .

Q. Q3: What stability studies are essential for ensuring the integrity of this compound under experimental storage conditions?

Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC and characterize byproducts using LC-MS. Pyrrolidine derivatives with electron-withdrawing groups (e.g., 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine) show higher hydrolytic stability, suggesting structural analogs may inform degradation pathways .

Advanced Research Questions

Q. Q4: How does the stereoelectronic profile of this compound influence its reactivity in organocatalytic applications?

Answer: The cyclopentylidene group introduces steric hindrance and modulates electron density on the pyrrolidine nitrogen. Computational studies (DFT or MD simulations) can map charge distribution and predict regioselectivity in reactions like asymmetric Michael additions. Compare with 3-Cyclopropylpyridine, where ring strain enhances nucleophilicity . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies electronic contributions .

Q. Q5: What strategies resolve contradictions in biological activity data for this compound derivatives across different assay systems?

Answer:

- Assay Design : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride showed variable IC values in kinase assays due to ATP concentration differences .

- Data Normalization : Apply Z-factor or signal-to-noise ratios to minimize false positives.

- Meta-Analysis : Aggregate data from PubChem or DSSTox to identify trends (e.g., logP vs. cytotoxicity) .

Q. Q6: How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs with enhanced pharmacological profiles?

Answer:

- Substituent Scanning : Introduce halogen, alkyl, or aryl groups at the cyclopentylidene or pyrrolidine positions. For instance, fluorination at the pyrrolidine 2-position in 3-(4-Fluorophenyl)pyrrolidine improved metabolic stability .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity.

- In Vivo Validation : Prioritize analogs with favorable ADMET properties (e.g., 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine showed reduced hepatotoxicity in murine models) .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.